molecular formula C5H7ClN2S B6203304 4-chloro-N-ethyl-1,3-thiazol-2-amine CAS No. 1549090-65-4

4-chloro-N-ethyl-1,3-thiazol-2-amine

Katalognummer: B6203304
CAS-Nummer: 1549090-65-4
Molekulargewicht: 162.64 g/mol
InChI-Schlüssel: WMLSIINMMPJHTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N-ethyl-1,3-thiazol-2-amine is a heterocyclic organic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of a chlorine atom and an ethyl group attached to the thiazole ring makes this compound unique. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-ethyl-1,3-thiazol-2-amine typically involves the Hantzsch thiazole synthesis, which is a well-known method for preparing thiazole derivatives. This method involves the reaction of α-haloketones with thiourea under basic conditions. For this compound, the starting materials would be 4-chloroacetophenone and ethylthiourea. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is isolated through crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N-ethyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted thiazole derivatives.

    Oxidation Reactions: Formation of thiazole sulfoxides or sulfones.

    Reduction Reactions: Formation of thiazole amines

Wissenschaftliche Forschungsanwendungen

4-chloro-N-ethyl-1,3-thiazol-2-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-chloro-N-ethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-chloro-N-ethyl-1,3-thiazol-2-amine is unique due to the presence of both the chlorine atom and the ethyl group, which contribute to its distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various applications in medicinal chemistry, biology, and material science .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-N-ethyl-1,3-thiazol-2-amine involves the reaction of 2-chloroethylamine hydrochloride with 2-aminothiazole in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloroethylamine hydrochloride", "2-aminothiazole", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-chloroethylamine hydrochloride in water", "Step 2: Add base to the solution to form the free amine", "Step 3: Add 2-aminothiazole to the solution and stir at room temperature for several hours", "Step 4: Filter the resulting solid and wash with water", "Step 5: Dry the product under vacuum to obtain 4-chloro-N-ethyl-1,3-thiazol-2-amine" ] }

CAS-Nummer

1549090-65-4

Molekularformel

C5H7ClN2S

Molekulargewicht

162.64 g/mol

IUPAC-Name

4-chloro-N-ethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C5H7ClN2S/c1-2-7-5-8-4(6)3-9-5/h3H,2H2,1H3,(H,7,8)

InChI-Schlüssel

WMLSIINMMPJHTC-UHFFFAOYSA-N

Kanonische SMILES

CCNC1=NC(=CS1)Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.